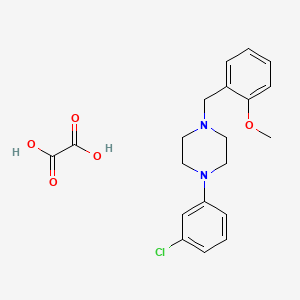
1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate, also known as mCPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry and neurology. The purpose of
作用机制
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate is not fully understood, but it is believed to act as a non-selective serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. It may also have some affinity for other receptors such as the dopamine D2 receptor and the alpha-adrenergic receptor.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate has been shown to induce a range of biochemical and physiological effects, including increased serotonin and dopamine release, increased neuronal activity, and changes in heart rate and blood pressure. It may also affect other neurotransmitter systems such as the noradrenergic and GABAergic systems.
实验室实验的优点和局限性
One advantage of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate is its relatively low cost compared to other research chemicals. It is also widely available from chemical suppliers. However, one limitation is its potential toxicity and side effects, which may limit its use in certain experiments. Additionally, its non-selective binding to multiple receptors may make it difficult to interpret results.
未来方向
There are many potential future directions for research on 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate. One area of interest is its potential therapeutic applications in psychiatry and neurology, particularly in the treatment of anxiety disorders, depression, and neurodegenerative disorders. Another area of interest is its potential use as a research tool to study the role of serotonin and other neurotransmitter systems in various physiological and pathological conditions. Additionally, further studies on the safety and toxicity of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate are needed to fully understand its potential risks and benefits.
合成方法
The synthesis of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate involves the reaction of 3-chlorophenylpiperazine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-(3-chlorophenyl)-4-(2-methoxybenzyl)piperazine oxalate. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
MCPP has been studied extensively for its potential therapeutic applications in various fields of medicine. In psychiatry, it has been investigated as a potential treatment for anxiety disorders, depression, and schizophrenia. In neurology, it has been studied for its potential neuroprotective effects in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O.C2H2O4/c1-22-18-8-3-2-5-15(18)14-20-9-11-21(12-10-20)17-7-4-6-16(19)13-17;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKDALMOLDFEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

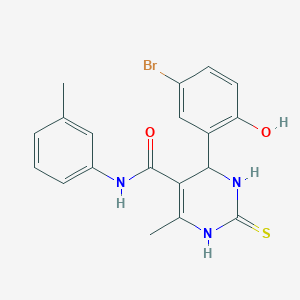
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)
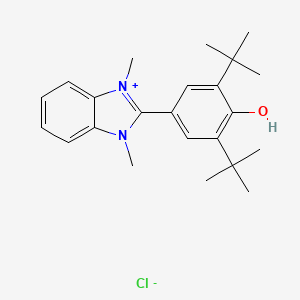
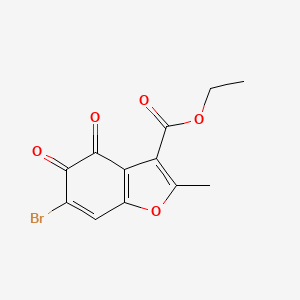

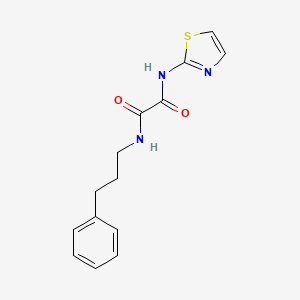
![N-(4-ethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5107697.png)
![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)
![3-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5107728.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-1-phenylethanone](/img/structure/B5107734.png)